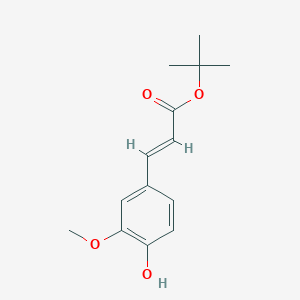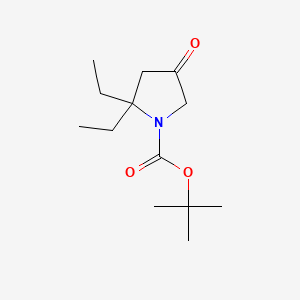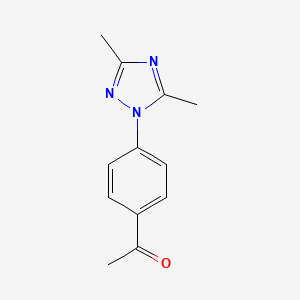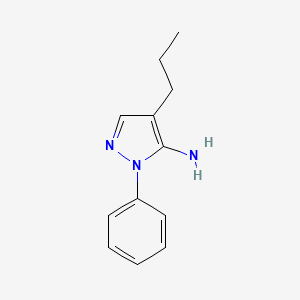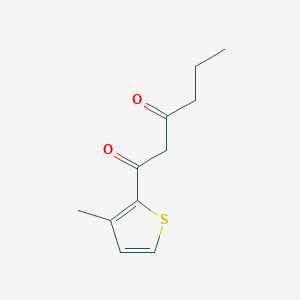
Oct-4-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oct-4-en-2-one: is an organic compound with the molecular formula C8H14O . It is a member of the octenone family, which are unsaturated ketones. This compound is known for its distinct aroma, often described as having a black tea-like scent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Oct-4-en-2-one typically involves the aldol condensation of octanal with acetone, followed by dehydration. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts such as zeolites can also enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Oct-4-en-2-one can undergo oxidation reactions to form corresponding carboxylic acids or epoxides.
Reduction: It can be reduced to form alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in dry ether.
Major Products Formed:
Oxidation: Octanoic acid or octene epoxide.
Reduction: Oct-4-en-2-ol.
Substitution: Various substituted octenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Oct-4-en-2-one is used as a building block in organic synthesis. Its reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in cell signaling and metabolic pathways.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: this compound is used in the flavor and fragrance industry due to its distinct aroma. It is also used in the production of certain polymers and resins.
Wirkmechanismus
The mechanism by which Oct-4-en-2-one exerts its effects involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with proteins and enzymes, altering their activity. This interaction can affect metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Oct-2-en-4-one: Known for its strawberry jam-like aroma.
Oct-3-en-2-one: Has a nutty character and is used in nut flavors.
Oct-1-en-3-one: Characteristic of cooked mushrooms with an earthy tinge.
Oct-4-en-3-one: Berry-like in character and used in raspberry flavors.
Uniqueness: Oct-4-en-2-one stands out due to its black tea-like aroma, which is distinct from the other members of the octenone family. Its unique scent profile makes it valuable in the flavor and fragrance industry.
Eigenschaften
Molekularformel |
C8H14O |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(E)-oct-4-en-2-one |
InChI |
InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h5-6H,3-4,7H2,1-2H3/b6-5+ |
InChI-Schlüssel |
OMKNAWLMVVVCLD-AATRIKPKSA-N |
Isomerische SMILES |
CCC/C=C/CC(=O)C |
Kanonische SMILES |
CCCC=CCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


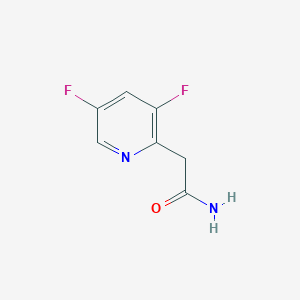
![Ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate](/img/structure/B13624585.png)

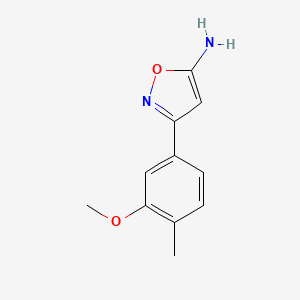
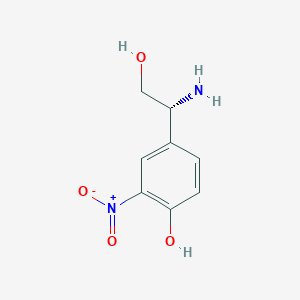
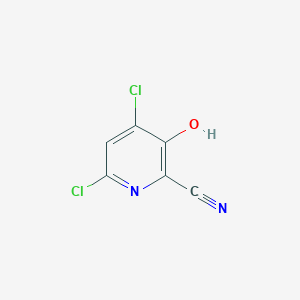
![Bicyclo[3.2.1]octan-6-amine](/img/structure/B13624604.png)

